![molecular formula C10H9FO4 B7900021 Dimethyl 4-fluoroisophthalate](/img/structure/B7900021.png)
Dimethyl 4-fluoroisophthalate
Overview
Description
Dimethyl 4-fluoroisophthalate is a useful research compound. Its molecular formula is C10H9FO4 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 4-fluoroisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-fluoroisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Use in Studying Protein-Protein Interactions : An unnatural amino acid based on a solvatochromic fluorophore was developed for studying protein-protein interactions. This chromophore, characteristic of the dimethylaminophthalimide family, demonstrates sensitivity to changes in the local solvent environment and has significant advantages over related fluorophores, including greater chemical stability and improved synthetic accessibility (Loving & Imperiali, 2008).
Insights into Photophysical Behavior of Aminophthalimide Dyes : A study on the photophysical behavior of 4-aminophthalimide and its N,N-dimethyl derivative in different solvents revealed unique insights. Despite structural similarities, these compounds show different fluorescence properties, which are interpreted in terms of a nonemitting twisted state (Soujanya, Fessenden, & Samanta, 1996).
Fluorogenic Substrates for Proteinases : Amino acid and peptide derivatives of the fluorophore, dimethyl 5-aminoisophthalate, were synthesized and tested as substrates for plant cysteine proteinases. These derivatives showed enhanced rates of hydrolysis, indicating potential for use in detecting and assaying these enzymes (Baggett et al., 1985).
Early Synthesis and Application in Polymer Science : A study from 1958 reported the synthesis of dimethyl 4-fluoroisophthalate for the first time, marking an early step in its application in polymer science (Korshak, Kolesnikov, & Fedorova, 1958).
Toxicological Effects of Phthalate Esters : Research on dimethyl phthalate (DMP), a phthalate ester like dimethyl 4-fluoroisophthalate, revealed its potential toxicity and interaction with trypsin. This study provides insights into the toxicological effects of similar compounds (Wang, Zhang, & Wang, 2015).
properties
IUPAC Name |
dimethyl 4-fluorobenzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJDJPJGAJARGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-fluoroisophthalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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